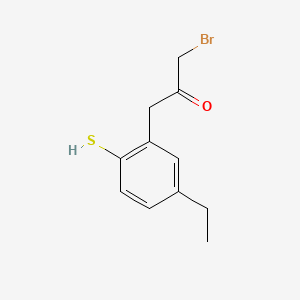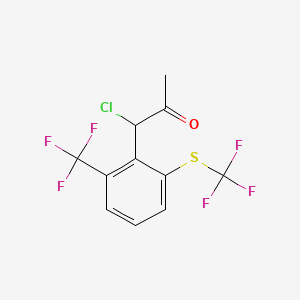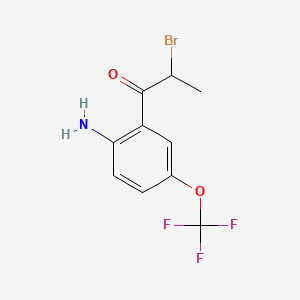
1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethoxy group, an amino group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common method starts with the commercially available 4-(trifluoromethoxy)aniline. This compound undergoes bromination to introduce the bromine atom at the desired position. The resulting intermediate is then subjected to a series of reactions, including amination and ketone formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions, including basic or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols
Aplicaciones Científicas De Investigación
1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions. The bromopropanone moiety can act as a reactive site for further chemical modifications, influencing the compound’s overall activity and effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy and amino groups but differs in its core structure.
2-Amino-5-(trifluoromethoxy)benzoic acid: Similar functional groups but with a carboxylic acid moiety instead of a bromopropanone.
Uniqueness
1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the bromine atom provides a site for substitution reactions, while the trifluoromethoxy group enhances stability and bioactivity.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C10H9BrF3NO2 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-[2-amino-5-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |
Clave InChI |
ITEFOEIJINPPNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


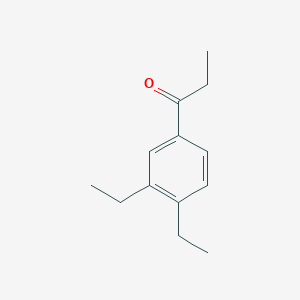




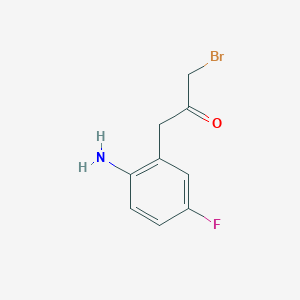


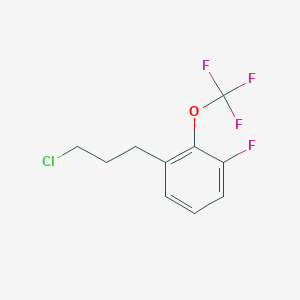
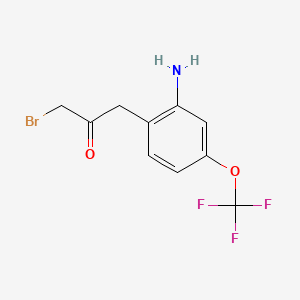
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
